N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide functional group at position 4, a cyclopropyl substituent at position 6, and a propan-2-yl (isopropyl) group at position 1 of the heterocyclic core. The aryl substituent at the carboxamide position is a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) moieties.
Properties
Molecular Formula |
C20H21ClN4O2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H21ClN4O2/c1-11(2)25-19-15(10-22-25)14(9-17(24-19)12-4-5-12)20(26)23-13-6-7-18(27-3)16(21)8-13/h6-12H,4-5H2,1-3H3,(H,23,26) |
InChI Key |
XYGHUZNRUXBSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between the target compound and related pyrazolo[3,4-b]pyridine derivatives from the provided evidence:
Key Observations:
Substituent Effects: The target compound’s 3-chloro-4-methoxyphenyl group (vs. 4-fluorophenyl in or phenyl in ) may enhance binding interactions due to combined electronic effects. Chlorine’s electron-withdrawing nature could improve metabolic stability, while methoxy may enhance solubility via hydrogen bonding . The propan-2-yl group (vs. methyl in or ethyl-methyl in ) increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility .
Functional Group Impact :
- The carboxamide in the target and contrasts with the methyl ester in and carboxylic acid in . Carboxamides generally exhibit better metabolic stability and bioavailability compared to esters or acids, which are prone to hydrolysis .
Molecular Weight and Complexity :
- The target compound has the highest molecular weight (394.86 g/mol), likely due to its larger substituents. This could affect pharmacokinetic properties such as absorption and distribution .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its complex structure includes a pyrazolo[3,4-b]pyridine core with various functional groups that contribute to its biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with related compounds.
Structural Overview
The molecular formula of this compound is C20H21ClN4O2, and its structure is characterized by:
- Chloro and methoxy-substituted phenyl group
- Cyclopropyl moiety
- Pyrazolo[3,4-b]pyridine core
This unique combination of structural features is believed to play a significant role in its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties . Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors associated with microbial growth. The binding affinity studies suggest that it may inhibit key enzymes involved in the metabolic pathways of various pathogens.
Anticancer Activity
This compound has also been investigated for its anticancer potential . Preliminary studies show that it may exert cytotoxic effects on various cancer cell lines. The compound's activity appears to be mediated through the following mechanisms:
- Inhibition of cell proliferation : The compound has been shown to reduce the viability of cancer cells in vitro.
- Induction of apoptosis : It may promote programmed cell death in malignant cells by modulating apoptotic pathways.
- Targeting specific signaling pathways : Research suggests that it could interfere with pathways critical for cancer cell survival and proliferation.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other compounds in the pyrazolo[3,4-b]pyridine family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Contains a triazole ring | Potential kinase inhibitor |
| 1-isopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Features a thiadiazole substituent | Antifungal properties |
| 6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Hydroxyphenyl substituent | Anticancer activity |
This comparison highlights the unique position of this compound within its chemical class.
The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve:
- Enzyme inhibition : Targeting specific enzymes essential for microbial growth or cancer cell survival.
- Receptor modulation : Interacting with cellular receptors that regulate various physiological processes.
- Signal transduction interference : Disrupting signaling pathways that promote tumor growth or microbial resistance.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- In vitro studies : Showed significant cytotoxicity against several cancer cell lines with IC50 values indicating potent activity.
- Animal models : Preliminary in vivo studies suggest a favorable pharmacokinetic profile with low toxicity observed at therapeutic doses.
- Molecular docking studies : Indicated strong binding affinities to target proteins involved in cancer progression and microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
